Benzyl 3-[(2-nitrophenyl)amino]propanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 3-(2-nitroanilino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c19-16(22-12-13-6-2-1-3-7-13)10-11-17-14-8-4-5-9-15(14)18(20)21/h1-9,17H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRIYUAYDNFHEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCNC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Benzyl 3 2 Nitrophenyl Amino Propanoate
Strategic Retrosynthetic Considerations
A retrosynthetic analysis of Benzyl (B1604629) 3-[(2-nitrophenyl)amino]propanoate reveals two primary disconnection points that inform the primary synthetic strategies. The first is the ester linkage, and the second is the carbon-nitrogen bond of the secondary amine.
Disconnection of the Ester Linkage (C-O bond): This approach simplifies the target molecule into 3-[(2-nitrophenyl)amino]propanoic acid and benzyl alcohol. This strategy focuses on forming the ester as the final key step. The precursor acid, 3-[(2-nitrophenyl)amino]propanoic acid, can be synthesized through various methods, including the reaction of a 2-halonitrobenzene with β-alanine.
Disconnection of the Amine Linkage (C-N bond): This alternative disconnection breaks the bond between the nitrogen atom and the phenyl ring. This leads to two precursor molecules: benzyl 3-aminopropanoate and a suitable 2-nitrophenyl halide or a derivative with a good leaving group (e.g., 2-fluoronitrobenzene). This pathway prioritizes the formation of the C-N bond as the crucial step in the synthesis.
These two primary retrosynthetic pathways dictate the subsequent synthetic methodologies discussed in the following sections.
Approaches to the Ester Linkage Formation
The formation of the benzyl ester is a critical step in the synthesis of Benzyl 3-[(2-nitrophenyl)amino]propanoate. This can be achieved through several established esterification protocols.
Direct Esterification Protocols
Direct esterification, particularly the Fischer-Speier esterification, is a common method for synthesizing benzyl esters from carboxylic acids and benzyl alcohol. rsc.org This acid-catalyzed reaction is typically performed under reflux with the removal of water to drive the equilibrium towards the product. operachem.comathabascau.ca
A plausible direct esterification protocol for this compound would involve reacting 3-[(2-nitrophenyl)amino]propanoic acid with benzyl alcohol in the presence of an acid catalyst.
Table 1: Exemplary Conditions for Direct Esterification
| Parameter | Condition |
|---|---|
| Reactants | 3-[(2-nitrophenyl)amino]propanoic acid, Benzyl alcohol (can be used in excess as the solvent) |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) or Sulfuric acid (H₂SO₄) |
| Solvent | Toluene or Benzene (to facilitate azeotropic removal of water) |
| Temperature | Reflux |
| Work-up | Neutralization of the acid catalyst, extraction, and purification by chromatography or recrystallization. |
Transesterification Methods
Transesterification is another viable method for the formation of the benzyl ester. nih.gov This process involves the reaction of an existing ester, such as a methyl or ethyl ester of 3-[(2-nitrophenyl)amino]propanoic acid, with benzyl alcohol in the presence of a catalyst. researchgate.netresearchgate.net This method can be advantageous under certain conditions, particularly when the starting carboxylic acid is sensitive to strong acidic conditions.
The reaction can be catalyzed by either acids or bases, or by specific metal catalysts. For instance, a zinc-cluster catalyst has been shown to be effective for the transesterification of various functionalized substrates. nih.gov
Table 2: Potential Conditions for Transesterification
| Parameter | Condition |
|---|---|
| Reactants | Methyl or Ethyl 3-[(2-nitrophenyl)amino]propanoate, Benzyl alcohol |
| Catalyst | Acid catalysts (e.g., H₂SO₄), Base catalysts (e.g., Sodium methoxide), or Metal catalysts (e.g., Zn-cluster) |
| Solvent | Benzyl alcohol (in excess) or an inert high-boiling solvent |
| Temperature | Elevated temperatures to facilitate the exchange of the alcohol moiety |
| Work-up | Removal of the volatile alcohol by-product, catalyst neutralization, and product purification. |
Construction of the Aminophenyl Moiety
The formation of the C-N bond to create the 2-nitrophenylamino group is a key aspect of the synthesis, particularly when following the second retrosynthetic pathway.
Nucleophilic Aromatic Substitution Strategies
Nucleophilic aromatic substitution (SNAr) is a powerful method for forming aryl-nitrogen bonds, especially when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group. libretexts.orgyoutube.com The presence of the nitro group in the ortho position to the leaving group strongly activates the ring towards nucleophilic attack. nih.gov
In this strategy, a 2-halonitrobenzene, preferably 2-fluoronitrobenzene due to the high electronegativity of fluorine enhancing the rate of substitution, is reacted with benzyl 3-aminopropanoate. researchgate.net The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.
Table 3: Representative Conditions for Nucleophilic Aromatic Substitution
| Parameter | Condition |
|---|---|
| Reactants | 2-Fluoronitrobenzene or 2-Chloronitrobenzene, Benzyl 3-aminopropanoate |
| Base | Triethylamine (B128534) (Et₃N), Potassium carbonate (K₂CO₃), or Sodium bicarbonate (NaHCO₃) |
| Solvent | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or Acetonitrile (B52724) (CH₃CN) |
| Temperature | Room temperature to elevated temperatures, depending on the reactivity of the halide |
| Work-up | Aqueous work-up to remove the base and salts, followed by extraction and purification of the product. |
Reductive Amination Pathways
Reductive amination is a versatile method for the synthesis of secondary amines. In a general sense, this pathway involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced to the corresponding amine. operachem.com A one-pot reductive amination of nitroarenes with aldehydes has also been reported, which proceeds via the reduction of the nitro group to an amine, followed by condensation with the aldehyde and subsequent reduction of the imine. researchgate.netorgsyn.org
A direct application of reductive amination to synthesize this compound is less straightforward. One hypothetical pathway could involve the reductive amination of 2-nitrobenzaldehyde (B1664092) with an appropriate amino ester, but this would lead to a different substitution pattern. A more plausible, albeit multi-step, approach would involve the initial reduction of a nitro group on a precursor that already contains the propanoate side chain. However, for the direct formation of the target molecule, nucleophilic aromatic substitution is a more direct and commonly employed strategy.
Direct Arylation of Amino Acids or Derivatives
The synthesis of this compound can be envisioned through the direct N-arylation of a β-alanine derivative. This approach involves the formation of a carbon-nitrogen bond between the amino group of benzyl 3-aminopropanoate and an activated 2-nitrophenyl source. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for this type of transformation.
In a typical protocol, benzyl 3-aminopropanoate would be reacted with a 2-halonitrobenzene (e.g., 2-fluoro-1-nitrobenzene or 2-chloro-1-nitrobenzene) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical for reaction efficiency, with bulky, electron-rich phosphines often providing the best results.
While direct C-H arylation of amino acids is an emerging field, it typically targets C-H bonds and often requires a directing group. researchgate.netnih.gov For the specific synthesis of the title compound, N-arylation via cross-coupling represents a more direct and established route.
Table 1: Representative Conditions for Palladium-Catalyzed N-Arylation
| Reactant A | Reactant B | Catalyst | Ligand | Base | Solvent | Temperature |
|---|---|---|---|---|---|---|
| Benzyl 3-aminopropanoate | 2-Chloronitrobenzene | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 80-110 °C |
| Benzyl 3-aminopropanoate | 2-Fluoronitrobenzene | Pd(OAc)₂ | BINAP | K₃PO₄ | Dioxane | 100 °C |
Formation of the Propanoate Backbone
Michael Addition Approaches
A highly efficient and atom-economical route to this compound is the aza-Michael addition. This reaction involves the conjugate addition of an amine (2-nitroaniline) to an α,β-unsaturated ester (benzyl acrylate). beilstein-journals.org The reaction is typically catalyzed by a base, which deprotonates the amine to increase its nucleophilicity, or in some cases, by a Lewis acid or an organocatalyst. buchler-gmbh.com
The reaction proceeds by the nucleophilic attack of the 2-nitroaniline (B44862) on the β-carbon of benzyl acrylate (B77674), followed by protonation of the resulting enolate to yield the final product. This method constructs the C-N bond and the propanoate backbone in a single, convergent step. researchgate.net The chemoselectivity of the reaction is generally high, as the primary amine of 2-nitroaniline is a soft nucleophile that preferentially adds to the soft electrophilic center of the acrylate. researchgate.net
Table 2: Conditions for Aza-Michael Addition
| Amine | Michael Acceptor | Catalyst/Promoter | Solvent | Conditions |
|---|---|---|---|---|
| 2-Nitroaniline | Benzyl acrylate | Triethylamine | Acetonitrile | Room Temp, 24h |
| 2-Nitroaniline | Benzyl acrylate | None (thermal) | Neat | 80 °C, 12h |
| 2-Nitroaniline | Benzyl acrylate | Quinidine Derivative buchler-gmbh.com | Toluene | 0 °C to Room Temp |
Carboxylic Acid Functionalization
This synthetic strategy involves forming the final molecule by creating the benzyl ester at a late stage. The precursor, 3-[(2-nitrophenyl)amino]propanoic acid, is first synthesized, likely via the Michael addition of 2-nitroaniline to acrylic acid. Subsequently, the carboxylic acid is esterified with benzyl alcohol.
Common methods for this esterification include:
Fischer-Speier Esterification: Refluxing the carboxylic acid with an excess of benzyl alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Steglich Esterification: Reacting the carboxylic acid with benzyl alcohol at room temperature using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This method is milder and often used for more sensitive substrates.
Conversion to an Acyl Chloride: The carboxylic acid can be converted to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with benzyl alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine.
Protecting Group Strategies and Their Role in Synthesis
Protecting groups are essential tools in multi-step syntheses to mask reactive functional groups and prevent unwanted side reactions. jocpr.comresearchgate.net In the synthesis of this compound, the benzyl group itself serves as a protecting group for the carboxylic acid. highfine.com
Carboxyl Protection: The benzyl ester is stable under various conditions but can be selectively removed via catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst). highfine.com This deprotection method, however, presents a significant chemoselectivity challenge in this specific molecule. The conditions required for benzyl group removal would also readily reduce the nitro group to an amino group. Therefore, if the nitro functionality is to be preserved, alternative deprotection strategies, such as using different ester protecting groups (e.g., tert-butyl, removed with acid) or non-reductive benzyl removal methods, would be necessary. ug.edu.pl
Amino Protection: If the synthesis starts from β-alanine, its amino group might require protection during other transformations. Common amine protecting groups include tert-butoxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc). researchgate.net For instance, in a synthesis involving arylation, N-Boc-β-alanine could be esterified to its benzyl ester, followed by Boc deprotection and subsequent N-arylation. The use of orthogonal protecting groups, which can be removed under different conditions, is a cornerstone of modern synthesis. researchgate.net A trityl group could also be employed for amine protection. nih.gov
Stereoselective Synthesis of this compound
The parent compound, this compound, is achiral. However, stereoselective synthesis becomes critical for producing chiral derivatives, for instance, those with substituents on the propanoate backbone. Such chiral molecules are often essential as intermediates for pharmaceuticals. mdpi.com
Strategies for achieving stereoselectivity include:
Chiral Starting Materials: Utilizing an enantiomerically pure starting material, such as a chiral β-substituted β-alanine derivative. The inherent chirality is carried through the synthetic sequence to the final product.
Asymmetric Catalysis: A powerful modern approach involves using a chiral catalyst to induce stereoselectivity. In the context of a Michael addition, a chiral organocatalyst (e.g., a proline or cinchona alkaloid derivative) can facilitate the enantioselective addition of 2-nitroaniline to benzyl acrylate, creating a chiral center at the β-position. buchler-gmbh.comnih.gov This method establishes stereochemistry with high efficiency.
Biocatalysis: Enzymes, such as lipases or dehydrogenases, can be used to perform reactions with exceptional stereoselectivity under mild conditions. mdpi.com For example, a hydrolase could be used for the kinetic resolution of a racemic mixture of a derivative, or a transaminase could be used to install a chiral amino group.
Modern Synthetic Techniques in its Preparation
Modern organic synthesis emphasizes efficiency, selectivity, and sustainability. Several contemporary techniques are applicable to the preparation of this compound.
Palladium-Catalyzed Cross-Coupling: As mentioned for direct arylation, modern ligand development has made C-N bond formation highly efficient and applicable to a wide range of substrates, representing a state-of-the-art method for constructing the core structure.
Organocatalysis: The use of small, metal-free organic molecules to catalyze reactions like the aza-Michael addition is a key area of modern synthesis. buchler-gmbh.com These catalysts often provide high stereoselectivity, are less sensitive to air and moisture than many metal catalysts, and are considered a "greener" alternative.
Biocatalysis: The use of enzymes offers unparalleled selectivity under environmentally benign aqueous conditions. A biocatalytic Michael addition, for example, could offer a green and highly selective route to the target compound or its chiral analogs. nih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can improve yields by providing rapid and uniform heating. Most of the discussed synthetic steps, including Michael additions and palladium-catalyzed couplings, could potentially be accelerated using this technique.
Flow Chemistry: Performing reactions in continuous flow reactors rather than in batch flasks allows for precise control over reaction parameters (temperature, pressure, reaction time), improved safety, and easier scalability. This is particularly advantageous for potentially exothermic reactions like nitrations or energetic compound handling.
Catalytic Methods (e.g., Transition Metal Catalysis)
The inherent reactivity of the starting materials, particularly the reduced nucleophilicity of 2-nitroaniline due to the electron-withdrawing nitro group, may necessitate the use of a catalyst to promote the aza-Michael addition to benzyl acrylate. Transition metal catalysis offers a powerful tool to facilitate this transformation under milder conditions and with potentially higher yields.
While a specific, detailed protocol for the synthesis of this compound using transition metal catalysis is not extensively documented in publicly available literature, the general principles of transition metal-catalyzed aza-Michael additions provide a strong foundation for a proposed synthetic strategy. Various transition metal complexes have been demonstrated to be effective catalysts for the addition of amines to acrylates.
Proposed Catalytic Aza-Michael Addition:
The reaction would involve the combination of 2-nitroaniline and benzyl acrylate in the presence of a catalytic amount of a suitable transition metal complex. Lewis acidic transition metal catalysts are particularly relevant as they can activate the benzyl acrylate, rendering it more susceptible to nucleophilic attack by the weakly nucleophilic 2-nitroaniline.
Potential Transition Metal Catalysts:
A range of transition metal catalysts could be explored for this reaction, based on their established efficacy in related aza-Michael additions. The choice of catalyst and ligands can significantly impact reaction efficiency and selectivity.
| Catalyst Type | Examples | Potential Role in the Reaction |
| Copper-based catalysts | Copper(I) and Copper(II) salts (e.g., CuI, Cu(OTf)₂) | Lewis acid activation of the acrylate, enhancing its electrophilicity. |
| Palladium-based catalysts | Palladium complexes with various phosphine ligands | Can facilitate the reaction through various mechanisms, including activation of the amine or the acrylate. |
| Other Lewis Acids | Iron(III) chloride (FeCl₃), Ruthenium(III) chloride (RuCl₃) | Activation of the carbonyl group of the acrylate, making the β-carbon more electrophilic. |
The selection of an appropriate solvent is also crucial, with polar aprotic solvents like acetonitrile or tetrahydrofuran (B95107) (THF) often being suitable for such reactions. Reaction temperatures could range from room temperature to elevated temperatures, depending on the activity of the chosen catalyst.
Illustrative Research Findings:
Studies on the aza-Michael addition of various anilines to acrylates have demonstrated the effectiveness of transition metal catalysis. For instance, copper-based catalysts have been shown to be effective in promoting the addition of anilines to α,β-unsaturated esters. Similarly, palladium-catalyzed hydroamination reactions represent a well-established field that can be adapted for this synthesis. The specific conditions, including catalyst loading, ligand choice, and reaction time, would require empirical optimization for the specific substrates, 2-nitroaniline and benzyl acrylate.
Green Chemistry Principles in Synthesis Design
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound via the aza-Michael addition can be designed to align with these principles.
The aza-Michael reaction is inherently atom-economical, as, in the ideal scenario, all the atoms of the reactants are incorporated into the final product. This aligns with a core principle of green chemistry.
Solvent-Free and Catalyst-Free Approaches:
A significant advancement in the green synthesis of β-amino esters is the development of solvent-free and, in some cases, catalyst-free aza-Michael additions. For nucleophiles with sufficient reactivity, the reaction can proceed by simply mixing the amine and the acrylate, sometimes with gentle heating.
Given the reduced nucleophilicity of 2-nitroaniline, a completely catalyst-free approach at room temperature might be slow. However, the use of microwave irradiation in a solvent-free setting could provide the necessary energy to drive the reaction to completion in a shorter timeframe, thereby reducing energy consumption compared to conventional heating methods.
Application of Green Chemistry Principles to the Synthesis:
| Green Chemistry Principle | Application in the Synthesis of this compound |
| Prevention | Designing the synthesis to minimize waste by maximizing atom economy. The aza-Michael addition is inherently atom-economical. |
| Atom Economy | The ideal aza-Michael reaction has 100% atom economy. |
| Less Hazardous Chemical Syntheses | Exploring the use of non-toxic, recyclable catalysts, or catalyst-free conditions to avoid hazardous reagents. |
| Designing Safer Chemicals | The inherent properties of the target molecule are fixed, but the synthetic route can be designed to avoid hazardous intermediates. |
| Safer Solvents and Auxiliaries | Utilizing solvent-free conditions or employing greener solvents like water or ethanol (B145695) if a solvent is necessary. |
| Design for Energy Efficiency | Employing microwave irradiation or conducting the reaction at ambient temperature to minimize energy consumption. |
| Use of Renewable Feedstocks | While the immediate precursors (2-nitroaniline and benzyl acrylate) are typically derived from petrochemical sources, future developments could involve bio-based alternatives. |
| Reduce Derivatives | The aza-Michael addition is a direct method that avoids the need for protecting groups, thus reducing the number of synthetic steps. |
| Catalysis | Utilizing catalytic amounts of reagents instead of stoichiometric amounts to minimize waste. Recyclable heterogeneous catalysts would be particularly advantageous. |
By carefully selecting the reaction conditions, such as employing a recyclable heterogeneous catalyst under solvent-free conditions, the synthesis of this compound can be significantly improved from an environmental perspective.
Reactivity and Chemical Transformations of Benzyl 3 2 Nitrophenyl Amino Propanoate
Reactions at the Benzyl (B1604629) Ester Moiety
The benzyl ester group is a key reactive site in Benzyl 3-[(2-nitrophenyl)amino]propanoate, susceptible to cleavage and modification under various conditions.
De-esterification and Hydrolysis Mechanisms
The cleavage of the ester bond, known as de-esterification or hydrolysis, can be catalyzed by either acid or base.
Under acidic conditions, the hydrolysis of benzyl esters typically proceeds via an AAC2 mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A molecule of water then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of benzyl alcohol yield the carboxylic acid, 3-[(2-nitrophenyl)amino]propanoic acid. The presence of the electron-withdrawing 2-nitrophenyl group on the nitrogen atom can influence the rate of hydrolysis by affecting the basicity of the amino group, which in turn can be protonated under acidic conditions.
Base-catalyzed hydrolysis, or saponification, occurs through a BAC2 mechanism. A hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the benzyloxide anion as the leaving group and forming the carboxylic acid. The benzyloxide anion is a poorer leaving group than methoxide (B1231860) or ethoxide, which can affect the reaction rate. The formed carboxylic acid is deprotonated by the base in an irreversible step to form the carboxylate salt, driving the equilibrium towards the products. The rate of hydrolysis of β-amino esters can also be influenced by the neighboring amino group, which can participate in intramolecular catalysis, although the electron-withdrawing nature of the 2-nitrophenyl group would diminish the nucleophilicity of the nitrogen, making this less likely. The rate of hydrolysis of the β-amino ester bond may also be influenced by the electron density on the acyl group. nih.gov
| Condition | Mechanism | Key Steps | Products |
| Acidic | AAC2 | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Elimination of benzyl alcohol. | 3-[(2-nitrophenyl)amino]propanoic acid and Benzyl alcohol |
| Basic | BAC2 | 1. Nucleophilic attack by hydroxide ion. 2. Formation of a tetrahedral intermediate. 3. Elimination of benzyloxide anion. 4. Deprotonation of the carboxylic acid. | 3-[(2-nitrophenyl)amino]propanoate salt and Benzyl alcohol |
Transesterification Reactivity
Transesterification is the process of exchanging the benzyl group of the ester with another alcohol. This reaction can be catalyzed by acids, bases, or organometallic complexes. For instance, reacting this compound with an excess of another alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of a catalyst like sulfuric acid or a Lewis acid, would lead to the formation of the corresponding methyl or ethyl ester. nih.gov Various catalysts, including zinc clusters and silica-supported boric acid, have been shown to be effective for the transesterification of benzyl esters and β-keto esters under mild conditions. nih.govorganic-chemistry.org
| Catalyst Type | Example Catalyst | Reaction Conditions |
| Acid | Sulfuric Acid, p-Toluenesulfonic acid | Typically requires heat |
| Base | Sodium Methoxide, Potassium Carbonate | Generally proceeds at room temperature or with mild heating |
| Organometallic | Tetranuclear Zinc Cluster | Mild conditions |
| Heterogeneous | Silica-supported Boric Acid | Solvent-free conditions, recyclable catalyst nih.gov |
Ester Reduction Pathways
The benzyl ester can be reduced to the corresponding primary alcohol, 3-[(2-nitrophenyl)amino]propan-1-ol. However, the presence of the nitro group introduces a challenge of chemoselectivity, as the nitro group is also readily reducible.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both the ester and the nitro group. To achieve selective reduction of the ester, milder or more specific reagents are necessary. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters on its own, but its reactivity can be enhanced with additives. psu.edujsynthchem.com For instance, the NaBH₄-methanol system has been used for the reduction of aromatic esters. psu.edu However, in the context of a nitro-containing compound, NaBH₄ can be used in combination with transition metal salts like iron(II) chloride (FeCl₂) to selectively reduce the nitro group while leaving the ester intact. researchgate.netthieme-connect.comd-nb.infobohrium.com
Catalytic hydrogenation is another common method for the deprotection of benzyl esters (hydrogenolysis), which cleaves the C-O bond to yield the carboxylic acid and toluene. This is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. However, under these conditions, the nitro group would also be reduced to an amino group. Careful selection of catalyst and reaction conditions might allow for some degree of selectivity.
| Reagent/Condition | Target Functional Group | Product(s) | Notes |
| LiAlH₄ | Ester and Nitro group | 3-(2-aminophenylamino)propan-1-ol | Non-selective, strong reducing agent |
| NaBH₄/FeCl₂ | Nitro group | Benzyl 3-[(2-aminophenyl)amino]propanoate researchgate.netthieme-connect.comd-nb.infobohrium.com | Chemoselective for nitro group reduction |
| NaBH₄-MeOH | Ester | 3-[(2-nitrophenyl)amino]propan-1-ol | May also affect the nitro group psu.edu |
| H₂/Pd-C | Ester (hydrogenolysis) and Nitro group | 3-(2-aminophenylamino)propanoic acid and Toluene | Both groups are typically reduced |
Transformations of the Secondary Amine Functional Group
The secondary amine in this compound is nucleophilic and can undergo a variety of reactions to form new C-N or S-N bonds.
Acylation and Sulfonylation Reactions
The secondary amine can be readily acylated by reacting it with acyl chlorides or acid anhydrides in the presence of a base (like triethylamine (B128534) or pyridine) to act as an acid scavenger. savemyexams.comyoutube.comdocbrown.infotuttee.co This reaction would yield the corresponding N-acyl derivative. For example, reaction with acetyl chloride would produce Benzyl 3-[acetyl(2-nitrophenyl)amino]propanoate. The reaction proceeds via a nucleophilic addition-elimination mechanism. savemyexams.comdocbrown.info
Similarly, sulfonylation can be achieved by treating the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base. This would result in the formation of a sulfonamide, for instance, Benzyl 3-[methylsulfonyl(2-nitrophenyl)amino]propanoate.
| Reaction | Reagent | Base | Product Type |
| Acylation | Acyl Chloride (e.g., Acetyl chloride) | Triethylamine, Pyridine (B92270) | N-Acyl derivative |
| Acylation | Acid Anhydride (e.g., Acetic anhydride) | Triethylamine, Pyridine | N-Acyl derivative |
| Sulfonylation | Sulfonyl Chloride (e.g., p-Toluenesulfonyl chloride) | Triethylamine, Pyridine | N-Sulfonyl derivative (Sulfonamide) |
Alkylation and Arylation of the Amine
The nitrogen atom of the secondary amine can be alkylated using alkyl halides. The reaction typically requires a base to deprotonate the amine, increasing its nucleophilicity. However, direct N-alkylation of amino acid esters with alcohols using ruthenium catalysis has also been reported as an atom-economical method. nih.gov
The N-arylation of the secondary amine can be accomplished through transition metal-catalyzed cross-coupling reactions. The two most common methods are the Ullmann condensation and the Buchwald-Hartwig amination.
The Ullmann condensation typically involves the reaction of the amine with an aryl halide in the presence of a copper catalyst at elevated temperatures. wikipedia.orgorganic-chemistry.org The structure of β-amino esters has been shown to have an accelerating effect in Ullmann-type reactions. nih.gov
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is often more versatile and proceeds under milder conditions than the Ullmann reaction. wikipedia.orglibretexts.org It can be used to couple the secondary amine with a wide range of aryl halides or triflates to form N-aryl derivatives. acs.orgrsc.orgresearchgate.net
| Transformation | Method | Typical Reagents and Catalysts | Product Type |
| N-Alkylation | Nucleophilic Substitution | Alkyl halide, Base (e.g., K₂CO₃) | N-Alkyl, N-(2-nitrophenyl) derivative |
| N-Alkylation | Borrowing Hydrogen | Alcohol, Ruthenium catalyst nih.gov | N-Alkyl, N-(2-nitrophenyl) derivative |
| N-Arylation | Ullmann Condensation | Aryl halide, Copper(I) catalyst, Base, High temperature wikipedia.orgorganic-chemistry.orgnih.gov | N,N-Diaryl derivative |
| N-Arylation | Buchwald-Hartwig Amination | Aryl halide/triflate, Palladium catalyst, Ligand, Base wikipedia.orglibretexts.orgacs.orgrsc.orgresearchgate.net | N,N-Diaryl derivative |
Oxidation Reactions of the Amine
The secondary amine in this compound is susceptible to oxidation, though the reaction can be complex due to the presence of other functional groups. The selective oxidation of secondary aromatic amines can be challenging, as over-oxidation or side reactions are common. reddit.com The choice of oxidizing agent is critical to control the reaction outcome.
Common oxidizing agents for amines include peroxides, peroxyacids, and metal-based reagents. mdpi.com For instance, oxidation of aromatic amines can lead to the formation of various products such as hydroxylamines, nitroso compounds, or nitro compounds. acs.org The specific product obtained depends heavily on the reaction conditions and the nature of the oxidant.
With a powerful oxidizing agent like trifluoroperacetic acid, it might be possible to convert the secondary amine to a nitroxide radical or other oxidized species, but such reactions are often not selective and could affect other parts of the molecule. reddit.com Milder reagents are generally preferred to avoid unwanted side reactions, such as oxidation of the benzyl group or hydrolysis of the ester. The presence of the electron-withdrawing nitro group on the phenyl ring can also influence the reactivity of the secondary amine.
| Oxidizing Agent | Potential Product(s) | Remarks |
| Hydrogen Peroxide (H₂O₂) | N-oxide, Hydroxylamine (B1172632) derivatives | Often requires a catalyst; selectivity can be an issue. mdpi.comacs.org |
| Peroxyacids (e.g., m-CPBA) | N-oxide, Nitroso compounds | Can be more selective than H₂O₂ but may still lead to over-oxidation. researchgate.net |
| Potassium Permanganate (KMnO₄) | Complex mixture of products | A strong oxidant, likely to cause degradation of the molecule. reddit.com |
Chemical Modifications of the Nitrophenyl Substituent
The reduction of the nitro group is a fundamental transformation in organic synthesis, providing a route to amino compounds. acs.org For this compound, the nitro group can be selectively reduced to an amino group to form Benzyl 3-[(2-aminophenyl)amino]propanoate, or under milder conditions, to a hydroxylamino group. This transformation is crucial as it dramatically changes the electronic properties of the aromatic ring, converting an electron-withdrawing group (NO₂) into an electron-donating group (NH₂). nih.gov
A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation being a common and efficient method. wikipedia.org The choice of catalyst and reaction conditions can be tuned to ensure the benzyl ester functionality remains intact. thieme-connect.com Other methods include the use of metals in acidic media or metal hydrides, although the latter may sometimes lead to the formation of azo compounds if not controlled carefully. wikipedia.orgmasterorganicchemistry.com
The reduction can proceed in a stepwise manner, with the hydroxylamino derivative as a key intermediate. nih.gov Isolating this intermediate is possible with specific reagents and controlled conditions, such as using zinc dust in the presence of ammonium (B1175870) chloride. wikipedia.org
| Reagent/Catalyst | Solvent | Primary Product | Key Features |
|---|---|---|---|
| H₂, Pd/C | Ethanol/Methanol | Amino (-NH₂) | High yield, clean reaction, ester group is typically stable. masterorganicchemistry.com |
| Fe, HCl | Water/Ethanol | Amino (-NH₂) | Classic method (Béchamp reduction), cost-effective. masterorganicchemistry.com |
| SnCl₂, HCl | Ethanol | Amino (-NH₂) | Effective for selective reduction of nitro groups. wikipedia.org |
| NaBH₄, FeCl₂ | Methanol/Water | Amino (-NH₂) | Provides a useful synthetic strategy for ester-substituted amino compounds. thieme-connect.com |
| Zn, NH₄Cl | Water/Ethanol | Hydroxylamino (-NHOH) | Milder conditions allow for isolation of the hydroxylamine intermediate. wikipedia.org |
The reactivity of the nitrophenyl ring towards aromatic substitution is dictated by its substituents.
Nucleophilic Aromatic Substitution (SNAr): The presence of a strong electron-withdrawing group like the nitro group activates the aromatic ring for nucleophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com This reaction typically requires a good leaving group (like a halide) positioned ortho or para to the nitro group. nih.gov While the parent compound, this compound, does not have a suitable leaving group, its halogenated derivatives could readily undergo SNAr reactions. For example, if a chlorine atom were present at the 4- or 6-position, it could be displaced by a variety of nucleophiles (e.g., alkoxides, amines) under relatively mild conditions. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com
Cyclization and Rearrangement Reactions Involving Multiple Functionalities
The structure of this compound and its derivatives contains multiple functional groups that can participate in intramolecular reactions, leading to the formation of cyclic structures.
A key synthetic pathway involves the initial reduction of the nitro group to an amine. The resulting ortho-diamino derivative, Benzyl 3-[(2-aminophenyl)amino]propanoate, is a versatile intermediate for cyclization. For example, intramolecular amidation between the newly formed primary aromatic amine and the benzyl ester could occur, especially upon heating or under catalytic conditions, to yield a seven-membered benzodiazepine-based lactam.
Another possibility involves the reaction of the secondary amine with the ester. However, this is less likely without prior activation. Derivatives of 3-aminopropanoic acid are known to be convenient substrates for various cyclization reactions to form functionalized lactones or other heterocyclic systems. rsc.org
Rearrangement reactions can also be envisaged, particularly under photochemical conditions. It has been reported that α-(2-nitrophenyl)ketones can undergo photoinduced rearrangement to produce cyclic hydroxamates via oxygen transfer from the nitro group. rsc.org While not a ketone, the benzylic position of the ester in this compound could potentially be involved in similar photo-induced transformations.
| Precursor | Reaction Type | Potential Product | Conditions |
|---|---|---|---|
| Benzyl 3-[(2-aminophenyl)amino]propanoate | Intramolecular Amidation | Benzodiazepine lactam | Heat, acid/base catalysis |
| This compound | Photochemical Rearrangement | Cyclic hydroxamate derivatives | UV irradiation rsc.org |
Degradation Pathways and Stability Studies under Controlled Conditions
The stability of this compound is influenced by environmental factors such as pH, temperature, and light. Stability studies are essential to understand the shelf-life and potential degradation products of the compound. europa.eu
The most probable degradation pathway under aqueous conditions is the hydrolysis of the benzyl ester bond. This reaction can be catalyzed by either acid or base.
Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Base-catalyzed hydrolysis (saponification): Attack of a hydroxide ion on the carbonyl carbon leads to the formation of a carboxylate salt and benzyl alcohol.
Generally, amino acid ester prodrugs show greater stability at acidic pH compared to basic conditions. nih.gov The length and nature of the ester group also influence stability. nih.gov Benzyl esters can also be susceptible to hydrogenolysis, where the benzyl group is cleaved in the presence of a catalyst like palladium on carbon (Pd/C) and a hydrogen source. researchgate.net
The nitroaromatic moiety itself is generally stable but can be susceptible to photochemical reactions. The stability of the secondary amine linkage would also need to be considered, although it is typically more robust than the ester linkage.
| Condition | Affected Functional Group | Degradation Pathway | Primary Degradation Products |
| Acidic (e.g., pH 1.2) | Benzyl Ester | Acid-catalyzed hydrolysis | 3-[(2-Nitrophenyl)amino]propanoic acid, Benzyl alcohol |
| Basic (e.g., pH 7.4, 9) | Benzyl Ester | Base-catalyzed hydrolysis | 3-[(2-Nitrophenyl)amino]propanoate salt, Benzyl alcohol |
| Catalytic Hydrogenation | Benzyl Ester, Nitro Group | Hydrogenolysis | 3-Aminopropanoic acid derivatives, Toluene, etc. |
| UV Light | Nitrophenyl Group | Photochemical reactions | Various photoproducts |
Advanced Spectroscopic and Structural Elucidation in Research on Benzyl 3 2 Nitrophenyl Amino Propanoate
X-ray Crystallography for Solid-State Structural Determination
Following extensive searches of chemical and crystallographic databases, including the Cambridge Structural Database (CSD), no publicly available X-ray crystallographic data for Benzyl (B1604629) 3-[(2-nitrophenyl)amino]propanoate was found. The single-crystal X-ray diffraction analysis, a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, has not been reported for this specific compound in the reviewed scientific literature.
Crystal Growth Methodologies for Structural Analysis
Information regarding the methodologies for growing single crystals of Benzyl 3-[(2-nitrophenyl)amino]propanoate suitable for X-ray diffraction is not available in the current body of scientific literature. The successful application of X-ray crystallography is contingent upon the ability to produce high-quality single crystals, and the specific conditions required for this compound, such as the choice of solvent, temperature, and crystallization technique (e.g., slow evaporation, vapor diffusion, or cooling crystallization), have not been documented.
Computational and Theoretical Investigations of Benzyl 3 2 Nitrophenyl Amino Propanoate
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the electronic structure and properties of molecules.
Density Functional Theory (DFT) for Electronic Structure and Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like Benzyl (B1604629) 3-[(2-nitrophenyl)amino]propanoate, DFT calculations would typically be employed to determine optimized molecular geometry, bond lengths, bond angles, and electronic properties such as total energy, dipole moment, and orbital energies. However, specific DFT studies on this compound have not been found in the searched literature.
Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Descriptors
The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of molecular stability. Reactivity descriptors such as electronegativity, chemical hardness, and softness, which can be derived from HOMO and LUMO energies, would provide insight into the kinetic stability and reactivity of Benzyl 3-[(2-nitrophenyl)amino]propanoate. No published data for these descriptors for the title compound were identified.
Electrostatic Potential Surface Mapping
An electrostatic potential (ESP) surface map illustrates the charge distribution within a molecule and is used to predict sites for electrophilic and nucleophilic attack. For this compound, an ESP map would reveal the electron-rich and electron-deficient regions, providing valuable information about its intermolecular interactions and reactivity. Such a specific analysis for this compound is not available in the literature.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is used to determine the preferred three-dimensional arrangements of a molecule. Due to the presence of several rotatable bonds in this compound, it can exist in multiple conformations. Molecular dynamics (MD) simulations could be used to study the dynamic behavior of this molecule over time, providing insights into its conformational flexibility and stability in different environments. acs.orgmdpi.com Specific conformational analysis or MD simulation studies for this compound have not been reported.
In Silico Prediction of Reactivity and Reaction Mechanisms
In silico methods are employed to predict the reactivity of a compound and to elucidate potential reaction mechanisms without performing laboratory experiments. researchgate.netnih.govplos.orglhasalimited.org For this compound, these methods could predict its susceptibility to hydrolysis, oxidation, or other chemical transformations. However, the literature search did not yield any studies that have performed such in silico predictions for this specific molecule.
Theoretical Insights into Intermolecular Interactions
The functional groups present in this compound, such as the ester, nitro, and amino groups, are capable of engaging in various intermolecular interactions like hydrogen bonding and π-π stacking. Theoretical calculations can quantify the strength and nature of these interactions, which are crucial for understanding its physical properties and how it interacts with other molecules. No specific theoretical studies on the intermolecular interactions of this compound were found.
Future Directions and Emerging Research Avenues for Benzyl 3 2 Nitrophenyl Amino Propanoate
Development of Asymmetric Synthetic Routes
The presence of a stereocenter in the backbone of Benzyl (B1604629) 3-[(2-nitrophenyl)amino]propanoate makes the development of asymmetric synthetic routes a paramount objective. Access to enantiomerically pure forms of this and related compounds is crucial for potential applications in pharmaceuticals and materials science. Future research is likely to focus on several cutting-edge catalytic strategies.
Organocatalysis also offers a powerful toolkit for the asymmetric synthesis of β-amino esters. The aza-Michael addition, a key reaction for the formation of the C-N bond in the target molecule, can be rendered highly enantioselective through the use of chiral catalysts. For instance, chiral squaramides have been used to efficiently catalyze the enantioselective Michael addition of 1,3-dicarbonyl compounds to nitroalkenes. engineering.org.cn Furthermore, chiral polymer-anchored catalysts containing lithium and aluminum active centers have demonstrated effectiveness in the asymmetric Michael addition of amines. iokinetic.comarxiv.org
A summary of potential asymmetric synthetic strategies is presented in Table 1.
| Catalytic System | Reaction Type | Key Features | Potential Applicability |
| Copper(II) / Chiral Ligand | Asymmetric 1,4-Hydrosilylation | High yields and enantioselectivities (90–98% ee) for N-aryl β-amino acid esters. rsc.orgchemcopilot.com | Synthesis of enantiopure Benzyl 3-[(2-nitrophenyl)amino]propanoate from a corresponding enamino ester precursor. |
| Nickel(II) / Chiral Phosphoric Acid | Migratory Cross-Electrophile Coupling | Access to α-arylated β-amino acid motifs with high regio- and enantioselectivity. nih.gov | A novel disconnection approach to chiral derivatives of the target compound. |
| Chiral Squaramides | Organocatalytic Michael Addition | Efficient catalysis for the addition of nucleophiles to nitroalkenes. engineering.org.cn | Enantioselective synthesis via the addition of a benzyl 3-aminopropanoate precursor to a suitable nitroarene. |
| Polymer-Anchored Chiral Catalysts | Asymmetric Michael Addition | Effective for the addition of amines to Michael acceptors with good yields and high enantiomeric excesses. iokinetic.comarxiv.org | Aza-Michael addition of an amine to a benzyl acrylate (B77674) precursor using a recyclable catalyst. |
Exploration of Novel Catalytic Transformations
The functional groups present in this compound offer multiple handles for novel catalytic transformations, enabling the synthesis of a wide array of derivatives. Future research will likely exploit these reactive sites to introduce new functionalities and build molecular complexity.
The nitro group is a particularly attractive target for transformation. The selective reduction of the nitro group to an amine would provide access to the corresponding ortho-aminophenyl derivative, a valuable building block for the synthesis of heterocycles like benzimidazoles. wikipedia.org A variety of chemoselective catalytic systems have been developed for the reduction of nitroarenes in the presence of other reducible functional groups, such as esters. uvic.cachemrxiv.orgsynthiaonline.com For example, an iron/CaCl2 system has been shown to effect the catalytic transfer hydrogenation of nitroarenes while tolerating ester substituents. uvic.ca
Furthermore, C–H functionalization represents a powerful and atom-economical approach to modify the aromatic rings of the molecule. Palladium-catalyzed C–H arylation of amino acid derivatives has been demonstrated, suggesting that either the nitrophenyl ring or the benzyl ester could be further functionalized. researchgate.netrsc.orgnumberanalytics.com
Table 2 highlights some potential novel catalytic transformations.
| Catalytic Approach | Target Functional Group | Potential Outcome | Significance |
| Chemoselective Nitro Reduction (e.g., Fe/CaCl2) | Nitro Group | Selective reduction to an amine, yielding Benzyl 3-[(2-aminophenyl)amino]propanoate. uvic.cachemrxiv.org | Access to precursors for heterocyclic synthesis (e.g., benzimidazoles). |
| Photoredox Catalysis | Amino Ester Backbone | Introduction of novel alkyl or aryl side chains. chemcopilot.comnih.gov | Generation of a library of structurally diverse derivatives with potentially new biological activities. |
| Palladium-Catalyzed C-H Arylation | Aromatic Rings (Nitrophenyl or Benzyl) | Direct introduction of new aryl substituents. researchgate.netrsc.org | Atom-economical route to increase molecular complexity and tune electronic properties. |
| N-Arylation with Aryl Triflates | Amino Group | Synthesis of derivatives with different aryl substituents on the nitrogen atom. nih.gov | Exploration of structure-activity relationships by modifying the N-aryl group. |
Advanced In Situ Spectroscopic Monitoring of Reactions
To optimize the synthesis and transformations of this compound, a deep understanding of the underlying reaction mechanisms and kinetics is essential. Advanced in situ spectroscopic techniques are poised to provide unprecedented insights into these processes in real-time.
Operando spectroscopy, which combines spectroscopic measurements with simultaneous assessment of catalytic activity, is a particularly powerful methodology. wikipedia.org Techniques such as Raman spectroscopy, UV-vis spectroscopy, and IR spectroscopy can be employed to monitor the concentrations of reactants, intermediates, and products as the reaction proceeds. youtube.comyoutube.com For instance, in situ FT-IR spectroscopy could be used to track the consumption of starting materials and the formation of the product during the synthesis of the target molecule.
For catalytic reactions, such as the nitro group reduction, in situ monitoring can help identify catalyst resting states and deactivation pathways. rsc.org Real-time monitoring of catalytic amination reactions has been achieved using electrospray ionization mass spectrometry (ESI-MS), allowing for the observation of catalytically relevant species at low concentrations. rsc.orguvic.ca This approach could be invaluable for optimizing the catalytic synthesis of this compound and its derivatives.
Near-infrared (NIR) spectroscopy is another technique that shows promise for the at-line monitoring of reactions involving amino acids and their derivatives in complex mixtures. nih.gov
| Spectroscopic Technique | Information Gained | Potential Application |
| Operando Raman/IR Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products; catalyst structural changes. wikipedia.orgyoutube.com | Mechanistic investigation of the synthesis and catalytic transformations of this compound. |
| In Situ ESI-MS | Identification and quantification of catalytic intermediates. rsc.orguvic.ca | Elucidation of the catalytic cycles for novel transformations. |
| In Situ NMR Spectroscopy | Detailed structural information on reaction components in the solution phase. mpg.de | Characterization of transient intermediates and determination of reaction kinetics. |
| Near-Infrared (NIR) Spectroscopy | Quantitative monitoring of amino acid derivatives in reaction mixtures. nih.gov | Process analytical technology (PAT) for optimizing reaction conditions and ensuring batch-to-batch consistency. |
Integration with Machine Learning for Synthetic Route Prediction
Moreover, machine learning models are being developed to predict the outcomes of chemical reactions, including yields and potential side products. rsc.orgnumberanalytics.com This predictive power can be used to evaluate and rank the synthetic routes proposed by retrosynthesis algorithms, allowing chemists to prioritize the most promising pathways for experimental validation. As these AI tools become more sophisticated, they will likely be able to suggest optimal reaction conditions, including catalysts, solvents, and temperatures.
| AI/ML Application | Function | Benefit for this compound |
| Retrosynthesis Prediction Tools | Propose multiple synthetic routes from the target molecule to starting materials. engineering.org.cnarxiv.org | Discovery of novel, efficient, and potentially more sustainable synthetic pathways. |
| Reaction Outcome Prediction | Predict reaction yields, identify potential side products, and suggest optimal conditions. rsc.orgnumberanalytics.com | Prioritization of the most promising synthetic routes for experimental investigation, saving time and resources. |
| De Novo Drug Design | Generate novel molecular structures with desired properties. | Design of new derivatives of this compound with potentially enhanced biological activity. |
| Integration with Automated Synthesis | Combine AI-designed routes with robotic platforms for autonomous synthesis. synthiaonline.com | Rapid synthesis and screening of a library of derivatives. |
Unexplored Reactivity Profiles and Novel Derivatizations
Beyond the more predictable transformations of its primary functional groups, this compound possesses a latent reactivity that is ripe for exploration. The interplay between the electron-withdrawing nitro group and the amino linkage could give rise to unique chemical behaviors.
The ortho-nitroaniline moiety is known to participate in a variety of cyclization reactions to form heterocyclic systems. wikipedia.org For example, reductive cyclization could lead to the formation of benzimidazole (B57391) derivatives. The presence of the β-amino ester side chain could lead to the formation of novel, fused heterocyclic structures with potential biological activity. The thermal stability and potential for runaway reactions of o-nitroaniline are also documented, suggesting that careful control of reaction conditions will be necessary for some transformations. iokinetic.com
The β-amino ester framework itself is a versatile scaffold for derivatization. For instance, lipase-catalyzed hydrolysis could be explored for the enantioselective synthesis of the corresponding β-amino acid. mdpi.com Furthermore, the amino and ester groups can be derivatized using a wide range of standard organic transformations to produce a library of new compounds. researchgate.netrsc.org The development of methods for the N-arylation of β-amino acid esters with aryl triflates further expands the possibilities for creating diverse derivatives. nih.govnih.gov
Future research could also focus on the synthesis and characterization of poly(β-amino ester)s, a class of biodegradable polymers with applications in gene delivery. frontiersin.orgrsc.org By incorporating the (2-nitrophenyl)amino moiety into a polymer backbone, novel materials with unique properties could be developed.
| Reactive Moiety | Potential Reaction | Product Class | Potential Significance |
| o-Nitroaniline | Reductive Cyclization | Benzimidazole derivatives | Access to a class of compounds with known pharmaceutical applications. |
| β-Amino Ester | Enzymatic Hydrolysis | Enantiopure β-amino acid | Chiral building block for further synthesis. mdpi.com |
| β-Amino Ester | Polymerization | Poly(β-amino ester)s | Development of novel biodegradable materials for biomedical applications. frontiersin.orgrsc.org |
| Entire Molecule | N-Arylation | N-Aryl derivatives | Systematic exploration of structure-activity relationships. nih.govnih.gov |
Q & A
Q. What are the critical factors to consider when optimizing the synthesis of Benzyl 3-[(2-nitrophenyl)amino]propanoate?
Synthesis optimization requires attention to reaction conditions (e.g., solvent polarity, temperature), catalyst selection (e.g., coupling agents for amide bond formation), and purification methods. For nitro-containing analogs, inert atmospheres may reduce side reactions. Post-synthesis purification via column chromatography or recrystallization is essential to isolate the product from byproducts like unreacted 2-nitroaniline. Safety protocols for handling nitroaromatic intermediates must align with SDS guidelines .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Nitroaromatic compounds require stringent safety measures:
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.
- Store in airtight containers away from reducing agents to prevent explosive decomposition.
- Follow emergency procedures outlined in safety data sheets (SDS), including spill containment and first-aid measures for exposure .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : Confirm proton environments (e.g., benzyl protons, nitro-phenyl groups) via H and C NMR.
- HPLC-MS : Verify purity and molecular ion peaks ([M+H]).
- IR : Identify functional groups (e.g., ester C=O at ~1720 cm, N-H stretching at ~3300 cm). Cross-referencing with PubChem data for analogous nitroaromatic esters enhances validation .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound?
Single-crystal XRD with SHELXL refines bond lengths, angles, and torsional conformations. For example, the nitro group’s orientation relative to the phenyl ring can be validated. SHELX’s robust refinement algorithms minimize residual density errors, even for twinned crystals or high-resolution data .
Q. What computational strategies are effective for predicting the biological interactions of this compound?
- Molecular docking : Use AutoDock Vina to model binding affinities with target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity).
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
- DFT calculations : Optimize geometry and predict electrostatic potential maps for reactivity analysis. These methods align with studies on nitroaromatic enzyme inhibitors .
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
Contradictions (e.g., unexpected H NMR splitting) require:
- Variable-temperature NMR : Detect dynamic processes like hindered rotation of the nitro group.
- 2D NMR (COSY, HSQC) : Assign overlapping signals.
- XRD validation : Confirm stereochemistry and substituent positioning. Cross-disciplinary validation mitigates misinterpretation .
Q. What methodologies are recommended for evaluating the enzyme inhibitory activity of this compound?
- In vitro assays : Measure IC values against target enzymes (e.g., acetylcholinesterase) using Ellman’s method.
- Kinetic studies : Determine inhibition mechanisms (competitive/non-competitive) via Lineweaver-Burk plots.
- Fluorescence quenching : Monitor ligand-enzyme binding using tryptophan residue fluorescence. These approaches mirror protocols for nitroaromatic inhibitors .
Q. How can pharmacokinetic properties of this compound be assessed in preclinical studies?
- Solubility : Use shake-flask method with HPLC quantification.
- Permeability : Conduct Caco-2 cell monolayer assays.
- Metabolic stability : Incubate with liver microsomes and analyze metabolites via LC-MS/MS. Such data inform structure-activity relationships (SAR) for drug design .
Q. What experimental approaches elucidate the reaction mechanism of this compound synthesis?
- Kinetic profiling : Monitor intermediate formation via in situ FTIR or F NMR (if fluorinated analogs are used).
- Isotope labeling : Track N incorporation in the nitro group to confirm reaction pathways.
- Computational modeling : Identify transition states and activation energies using Gaussian or ORCA software .
Q. How can researchers troubleshoot low yields in the synthesis of this compound?
- Catalyst screening : Test coupling agents (e.g., HATU vs. EDC) for amide bond efficiency.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) may enhance nitro group reactivity.
- Purification adjustments : Switch from silica gel to reverse-phase HPLC for polar byproducts. Case studies on benzyl ester syntheses provide benchmarks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
